molecular formula C17H24N2O5S B5544787 (4aR*,7aS*)-1-(2-ethylbutanoyl)-4-(3-furoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

(4aR*,7aS*)-1-(2-ethylbutanoyl)-4-(3-furoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No. B5544787
M. Wt: 368.4 g/mol
InChI Key: JCIHROYNAHNOOP-CABCVRRESA-N
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Description

Heterocyclic compounds, particularly those containing pyrazine and thiadiazine rings, are of significant interest due to their diverse biological activities and potential pharmaceutical applications. The compound likely shares chemical properties and synthetic challenges with other complex molecules in this class, such as furo[3,2-e]pyrazolo[3,4-b]pyrazines and benzo[e][1,2,4]thiadiazine derivatives.

Synthesis Analysis

The synthesis of similar complex heterocyclic compounds often involves multi-step reactions, including the formation of key intermediates through reactions with α-halocarbonyl compounds or by cyclocondensation processes. For instance, Kamal El‐dean et al. (2018) described the synthesis of novel 6-functionalized-5-amino-3-methyl-1-phenyl-1H-furo[3,2-e]pyrazolo[3,4-b]pyrazines through reactions with α-halocarbonyl compounds, showcasing the intricate steps involved in creating such molecules (Kamal El‐dean et al., 2018).

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is critical for their chemical reactivity and potential biological activity. X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy are commonly employed to elucidate the structures of these compounds. For example, the synthesis and X-ray investigation of 2,2‐Bis(methoxy‐NNO‐azoxy)ethyl derivatives of 4,8‐Dihydro‐bis‐furazano[3,4‐b:3′4′‐e]pyrazine provided valuable insights into the molecular architecture of similar heterocycles (Zyuzin et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of these compounds often involves interactions with nucleophiles, electrophiles, or participation in cycloaddition reactions. For instance, the reaction of N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide in water showcased its role as an efficient catalyst in synthesizing pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives, demonstrating the compound's versatility in chemical transformations (Khazaei et al., 2015).

Scientific Research Applications

Efficient Synthesis of Novel Heterocycles

Synthetic Methodologies

Research on the synthesis of novel heterocycles, including furo[3,2-e]pyrazolo[3,4-b]pyrazines and related compounds, showcases advanced synthetic strategies for creating complex molecules. These methodologies often involve reactions with alpha-halocarbonyl compounds, cyclocondensation, and hydrazinolysis, leading to derivatives with potential for further pharmacological investigation (Kamal El‐dean et al., 2018).

Heterocyclic Compound Applications

Biological and Chemical Properties

Studies on pyrazole derivatives and their interactions reveal a range of biological and chemical properties, suggesting their use in antimicrobial, anti-inflammatory, and various other biological activities. These derivatives are synthesized through reactions involving hydrazine hydrate and various ketones or aldehydes, indicating a versatile approach to targeting specific biological pathways (Joshi et al., 2010).

Advanced Materials and Chemical Synthesis

Material Science and Chemistry

Research into the synthesis and activity of heterocyclic compounds based on pyrazole frameworks points to their potential in creating materials with specific functional properties, such as antimicrobial agents. The ability to tailor these compounds through chemical synthesis opens up possibilities for their use in various fields, including material science, medicinal chemistry, and as intermediates in the synthesis of more complex molecules (Kumaraswamy et al., 2008).

properties

IUPAC Name

1-[(4aS,7aR)-1-(furan-3-carbonyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-2-ethylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c1-3-12(4-2)16(20)18-6-7-19(17(21)13-5-8-24-9-13)15-11-25(22,23)10-14(15)18/h5,8-9,12,14-15H,3-4,6-7,10-11H2,1-2H3/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIHROYNAHNOOP-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCN(C2C1CS(=O)(=O)C2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)C(=O)N1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4aS,7aR)-1-(furan-3-carbonyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-2-ethylbutan-1-one

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